[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl){[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine is a complex organic compound with a unique structure that combines elements of benzodioxin, oxadiazole, and oxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the oxadiazole and oxane groups through a series of substitution and addition reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine: Unique due to its combination of benzodioxin, oxadiazole, and oxane groups.
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine: Similar compounds may include those with variations in the substituents on the benzodioxin, oxadiazole, or oxane rings.
Uniqueness
The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}amine lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C18H23N3O4/c1-21(11-13-2-3-15-16(10-13)24-9-8-23-15)12-17-19-18(25-20-17)14-4-6-22-7-5-14/h2-3,10,14H,4-9,11-12H2,1H3 |
InChI Key |
XHJPKOBHWVBAOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=NOC(=N3)C4CCOCC4 |
Origin of Product |
United States |
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